molecular formula C14H22N2 B1525333 1-Benzyl-N,3-dimethylpiperidin-4-amine CAS No. 1251242-34-8

1-Benzyl-N,3-dimethylpiperidin-4-amine

Cat. No. B1525333
M. Wt: 218.34 g/mol
InChI Key: IHQIWSDHRQUUHL-UHFFFAOYSA-N
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Patent
US05866589

Procedure details

A mixture of methylamine hydrochloride (1.40 g) in methanol (30 ml) at 0° under nitrogen is treated with potassium hydroxide pellets (331 mg) followed by the racemic 1-benzyl-3-methyl-4-piperidone (3.00 g) and is stirred at 0° for 20 min. Then sodium cyanoborohydride (371 mg) is added, and the reaction mixture is warmed to 20°-25° and stirred at 20°-25° for 18 hrs. The mixture is then adjusted to pH 2.5 with 3M aqueous hydrochloric acid, concentrated under reduced pressure, diluted with water (40 ml), adjusted to pH 12 with potassium hydroxide pellets, saturated with sodium chloride, and extracted with methylene chloride (3×40 ml). The combined organic phase is dried over sodium sulfate and concentrated under reduced pressure to give the 1-benzyl-3-methyl-4-(methylamino)piperidine intermediate as a diastereomeric mixture.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
371 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.CN.[OH-].[K+].[CH2:6]([N:13]1[CH2:18][CH2:17][C:16](=O)[CH:15]([CH3:20])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:21]([BH3-])#[N:22].[Na+].Cl>CO>[CH2:6]([N:13]1[CH2:18][CH2:17][CH:16]([NH:22][CH3:21])[CH:15]([CH3:20])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
Step Four
Name
Quantity
371 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 0° for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed to 20°-25°
STIRRING
Type
STIRRING
Details
stirred at 20°-25° for 18 hrs
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (40 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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